1-(Dimethylamino)propan-2-yl 4-acetamidobenzoate
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Overview
Description
1-(Dimethylamino)propan-2-yl 4-acetamidobenzoate is a chemical compound with the molecular formula C14H20N2O3. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound consists of a dimethylamino group attached to a propanol backbone, which is further linked to an acetamidobenzoate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)propan-2-yl 4-acetamidobenzoate can be synthesized through the reaction of 1-(dimethylamino)propan-2-ol with 4-acetamidobenzoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)propan-2-yl 4-acetamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dimethylamino)propan-2-yl 4-acetamidobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)propan-2-yl 4-acetamidobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Dimethylamino)propan-2-ol: A related compound with similar structural features but lacking the acetamidobenzoate moiety.
4-Acetamidobenzoic acid: Another related compound that shares the acetamidobenzoate group but lacks the dimethylamino-propanol component.
Uniqueness
1-(Dimethylamino)propan-2-yl 4-acetamidobenzoate is unique due to its combined structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(dimethylamino)propan-2-yl 4-acetamidobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(9-16(3)4)19-14(18)12-5-7-13(8-6-12)15-11(2)17/h5-8,10H,9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYIOURIXWBCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OC(=O)C1=CC=C(C=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541749 |
Source
|
Record name | 1-(Dimethylamino)propan-2-yl 4-acetamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34411-88-6 |
Source
|
Record name | 1-(Dimethylamino)propan-2-yl 4-acetamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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